molecular formula C8H8ClNO3 B8390499 4-Amino-3-chloro-5-methoxybenzoic acid

4-Amino-3-chloro-5-methoxybenzoic acid

Cat. No.: B8390499
M. Wt: 201.61 g/mol
InChI Key: MDIOOMYYSWKVTE-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring amino (–NH₂), chloro (–Cl), and methoxy (–OCH₃) groups at positions 4, 3, and 5, respectively, on the benzene ring. Its molecular formula is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol (calculated).

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-amino-3-chloro-5-methoxybenzoic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

MDIOOMYYSWKVTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzoic acid derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-Amino-3-chloro-5-methoxybenzoic acid Not provided NH₂ (4), Cl (3), OCH₃ (5) 201.61 Not reported Hypothesized receptor modulation activity
4-Amino-5-chloro-2-methoxybenzoic acid 7206-70-4 NH₂ (4), Cl (5), OCH₃ (2) 201.61 Not reported Prokinetic agent precursor (5-HT₄ receptor agonism)
4-Amino-3-chlorobenzoic acid 2486-71-7 NH₂ (4), Cl (3) 171.57 210–215 Simpler analog; potential intermediate in synthesis
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 NH₂ (4), F (2), OCH₃ (5) 185.16 Not reported Fluorinated analog; explored in medicinal chemistry
5-Amino-2-chlorobenzoic acid 89-54-3 NH₂ (5), Cl (2) 171.58 Not reported Intermediate for dyes and pharmaceuticals
Key Observations:
  • Substituent Position: Shifting the chloro group from position 5 to 3 (as in this compound vs. For example, esters of 4-Amino-5-chloro-2-methoxybenzoic acid (e.g., ML10302) exhibit potent 5-HT₄ receptor activation without cardiac side effects, highlighting the importance of substitution patterns .
  • Functional Group Variations: Replacing chlorine with fluorine (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) may enhance metabolic stability or alter polarity, influencing bioavailability .
  • Methoxy vs. Ethoxy: Ethoxy-substituted analogs (e.g., 4-Amino-5-chloro-2-ethoxybenzoic acid, similarity score 0.85) demonstrate that alkoxy chain length impacts solubility and lipophilicity .

Preparation Methods

Chlorination at the 3-Position

Chlorination is typically achieved using N-chlorosuccinimide (NCS) in polar aprotic solvents like dioxane or dichloroethane. For example, dissolving para-aminosalicylic acid in dioxane with NCS (2.6 equivalents) at 80–85°C for 4 hours yields 4-amino-3,5-dichloro-2-hydroxybenzoic acid with 94% purity. The reaction proceeds via electrophilic aromatic substitution, where NCS generates chloronium ions (Cl⁺) that target the electron-rich 3- and 5-positions.

Key variables:

  • Solvent polarity: Higher polarity enhances Cl⁺ stability.

  • Temperature: Elevated temperatures (>80°C) accelerate substitution but risk decarboxylation.

Methoxylation at the 5-Position

Selective methoxylation requires protecting the amino group to prevent competing reactions. Acetylation with acetic anhydride in dichloromethane at 0–10°C is commonly employed. The protected intermediate undergoes methoxylation via nucleophilic aromatic substitution (SNAr) with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). For instance, reacting 4-acetamido-3-chloro-2-hydroxybenzoic acid with CH₃I in acetone at 60°C for 6 hours introduces the methoxy group at the 5-position.

Deprotection:
The acetyl group is removed using acidic hydrolysis (e.g., 5N HCl at 70°C) or basic conditions (e.g., aqueous NaOH), yielding the final product.

Nitro Reduction Approach

An alternative route starts with a nitro precursor, enabling precise control over substitution patterns. This method avoids competing reactions during amination.

Synthesis of 3-Chloro-5-methoxy-4-nitrobenzoic Acid

  • Methoxylation: 4-Nitro-2-hydroxybenzoic acid is treated with CH₃I and K₂CO₃ in dimethylformamide (DMF) at 50°C for 12 hours.

  • Chlorination: NCS (1.1 equivalents) in dichloroethane at 80°C introduces the 3-chloro group.

Catalytic Reduction of the Nitro Group

The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This step achieves near-quantitative yields under mild conditions (25°C, 1 atm H₂).

Advantages:

  • Avoids side reactions associated with direct amination.

  • Compatible with acid-sensitive functional groups.

Multi-Step Coupling Strategies

Patented methods for structurally analogous compounds provide insights into advanced coupling techniques. For example, halogenated intermediates are reacted with trimethylsilylacetylene in the presence of palladium catalysts to construct fused ring systems. While originally developed for benzofuran derivatives, these protocols can be adapted for benzoic acid frameworks.

Palladium-Catalyzed Coupling

A mixture of 4-amino-3,5-dichloro-2-hydroxybenzoic acid, trimethylsilylacetylene, and bis(triphenylphosphine)palladium(II) chloride in acetonitrile at 45–50°C for 6 hours forms a silylated intermediate. Subsequent desilylation with cesium carbonate (Cs₂CO₃) in dioxane/water yields the target compound.

Table 1: Comparative Analysis of Preparation Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
HalogenationPara-aminosalicylic acidNCS, CH₃I, K₂CO₃53–7294–99
Nitro Reduction4-Nitro-2-hydroxybenzoicCH₃I, Pd/C, H₂65–7897–99
Palladium CouplingDichloro-hydroxybenzoicPd(PPh₃)₂Cl₂, Cs₂CO₃50–6090–95

Optimization Challenges and Solutions

Regioselectivity in Chlorination

Unwanted dihalogenation at the 3- and 5-positions is mitigated by:

  • Steric hindrance: Bulky protecting groups (e.g., acetyl) direct chlorination to the 3-position.

  • Solvent effects: Non-polar solvents (e.g., dichloroethane) favor mono-chlorination.

Methoxylation Side Reactions

Competitive O-methylation of the hydroxyl group is prevented by:

  • Temporary protection: Acetylation or silylation of the hydroxyl group before methoxylation.

  • Low-temperature conditions: Reactions conducted below 60°C minimize over-alkylation.

Scalability and Industrial Feasibility

The halogenation route is preferred for large-scale synthesis due to:

  • Cost-effectiveness: NCS and CH₃I are commercially available at scale.

  • Simplified purification: Crystallization from ethanol or ethyl acetate removes byproducts efficiently.

Environmental considerations:

  • Solvent recovery systems for dioxane and dichloroethane reduce waste.

  • Catalytic hydrogenation replaces stoichiometric reductants like iron powder.

Q & A

Q. What are the common synthetic routes for preparing 4-amino-3-chloro-5-methoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step substitution and functionalization of benzoic acid derivatives. Key steps include:

  • Chlorination : Electrophilic aromatic substitution at the meta position using Cl<sup>+</sup> sources (e.g., Cl2/FeCl3) under controlled temperature (40–60°C) to avoid over-substitution.
  • Methoxylation : Nucleophilic substitution of a nitro or hydroxyl group with methoxy via alkylation (e.g., CH3I/K2CO3 in DMF).
  • Amination : Reduction of a nitro group to amine using catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl.

Q. Critical Parameters :

  • Temperature control during chlorination prevents di/tri-chlorinated byproducts.
  • Solvent polarity (e.g., DMF vs. THF) affects methoxylation efficiency.
  • Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC : Quantifies purity using a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase.
  • NMR : <sup>1</sup>H NMR (DMSO-<i>d</i>6) identifies substituent positions:
    • δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (OCH3), δ 5.1 ppm (NH2).
  • FT-IR : Confirms functional groups (e.g., C=O stretch at 1680 cm<sup>-1</sup>, NH2 bend at 1600 cm<sup>-1</sup>).
  • Elemental Analysis : Validates C, H, N, Cl content (±0.3% theoretical) .

Advanced Research Questions

Q. How can regioselective synthesis challenges (e.g., competing substitution at C-2 vs. C-5) be addressed?

Methodological Answer: Regioselectivity is controlled by:

  • Directing Groups : Use of nitro or carbonyl groups to steer electrophilic substitution.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., esterify COOH to reduce electron-withdrawing effects during chlorination).
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for substitution pathways, guiding reagent selection (e.g., SO2Cl2 vs. NCS for chlorination) .

Case Study : Introducing a nitro group at C-5 prior to methoxylation reduces steric hindrance, improving yield by 22% .

Q. How should contradictory data in biological activity assays (e.g., 5-HT4 receptor binding vs. antimicrobial efficacy) be interpreted?

Methodological Answer: Contradictions arise from:

  • Assay Conditions : Variations in cell lines (e.g., CHO vs. HEK293 for GPCR studies) or bacterial strains (Gram-positive vs. Gram-negative).
  • Structural Analogues : Minor modifications (e.g., replacing Cl with Br) alter lipophilicity and target interactions.

Q. Resolution Strategies :

  • Dose-Response Curves : Establish IC50/EC50 values under standardized conditions.
  • Molecular Docking : AutoDock Vina simulates ligand-receptor interactions to explain selectivity (e.g., Cl at C-3 enhances 5-HT4 affinity by 1.8-fold) .

Q. What methodologies resolve structural ambiguities in crystallography or NMR data?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and substituent positions (e.g., dihedral angles between COOH and NH2 groups). Requires high-purity crystals grown via vapor diffusion (ethanol/water).
  • 2D NMR : <sup>13</sup>C-<sup>1</sup>H HSQC and HMBC correlate aromatic protons with adjacent carbons, confirming substitution patterns.
  • Dynamic NMR : Variable-temperature studies distinguish conformational isomers (e.g., rotational barriers around the COOH group) .

Key Notes

  • Advanced Techniques : Emphasize iterative optimization (e.g., DoE for reaction parameters) and interdisciplinary validation (e.g., combining synthetic chemistry with computational biology) .

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